molecular formula C37H52O6 B127934 1-Hydroxy-3-((4-hydroxybenzoyl)oxy)-D-friedoolean-14-en-28-oic acid (1beta,3beta)- CAS No. 155510-77-3

1-Hydroxy-3-((4-hydroxybenzoyl)oxy)-D-friedoolean-14-en-28-oic acid (1beta,3beta)-

Cat. No. B127934
M. Wt: 592.8 g/mol
InChI Key: VGODRAUARQJBJM-FCWPOGGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxy-3-((4-hydroxybenzoyl)oxy)-D-friedoolean-14-en-28-oic acid (1beta,3beta)- is a triterpenoid compound that has gained significant interest in the scientific community due to its potential therapeutic properties. It is derived from the bark of the plant Maytenus ilicifolia and has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In

Scientific Research Applications

  • Natural Product Chemistry : This compound is related to a group of substances known as D:A-friedooleananes. Kumar, Muthukuda, and MacLeod (1985) isolated three new D:A-friedooleananes from Euonymus revolutus, showcasing the compound's relevance in natural product chemistry and its potential for various applications (Kumar, Muthukuda, & MacLeod, 1985).

  • Molecular Structure and Synthesis : Research by Jayaraman, Balasubramaniam, and Valiyaveettil (2004) on hydroxybenzoic acid derivatives, which share a structural similarity with the compound , demonstrates its significance in understanding molecular structures and guiding synthesis processes (Jayaraman, Balasubramaniam, & Valiyaveettil, 2004).

  • Environmental Chemistry : Sun, Qian, Blough, and Mopper (2015) studied hydroxyl radicals production by similar compounds, highlighting its role in environmental chemistry, particularly in natural waters (Sun, Qian, Blough, & Mopper, 2015).

  • Pharmacological Applications : The structure of the compound bears resemblance to oleanolic acid derivatives, which have been studied for their anti-cancer properties. Shanmugam, Dai, Kumar, Tan, Sethi, and Bishayee (2014) highlight the potential of such compounds in cancer prevention and therapy (Shanmugam et al., 2014).

  • Chemical Interactions and Crystallization : The study by Jin, Liu, Gao, Lin, Chen, and Wang (2014) on hydrogen-bond interactions between acidic compounds and bis(benzimidazole) provides insights into the crystalline structures and interactions relevant to derivatives of hydroxybenzoic acid (Jin et al., 2014).

properties

CAS RN

155510-77-3

Product Name

1-Hydroxy-3-((4-hydroxybenzoyl)oxy)-D-friedoolean-14-en-28-oic acid (1beta,3beta)-

Molecular Formula

C37H52O6

Molecular Weight

592.8 g/mol

IUPAC Name

(4aS,6aS,6bR,8aS,10S,12R,12aR,14aS,14bS)-12-hydroxy-10-(4-hydroxybenzoyl)oxy-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C37H52O6/c1-32(2)18-19-37(31(41)42)17-14-25-34(5)15-12-24-33(3,4)29(43-30(40)22-8-10-23(38)11-9-22)20-28(39)36(24,7)26(34)13-16-35(25,6)27(37)21-32/h8-11,14,24,26-29,38-39H,12-13,15-21H2,1-7H3,(H,41,42)/t24-,26-,27-,28+,29-,34-,35+,36-,37+/m0/s1

InChI Key

VGODRAUARQJBJM-FCWPOGGHSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@@]4(C2=CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)([C@@H](C[C@@H](C3(C)C)OC(=O)C6=CC=C(C=C6)O)O)C

SMILES

CC1(CCC2(CC=C3C4(CCC5C(C(CC(C5(C4CCC3(C2C1)C)C)O)OC(=O)C6=CC=C(C=C6)O)(C)C)C)C(=O)O)C

Canonical SMILES

CC1(CCC2(CC=C3C4(CCC5C(C(CC(C5(C4CCC3(C2C1)C)C)O)OC(=O)C6=CC=C(C=C6)O)(C)C)C)C(=O)O)C

synonyms

1-hydroxymaprounic 3-p-hydroxybenzoate
HOBz-OHMAP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Hydroxy-3-((4-hydroxybenzoyl)oxy)-D-friedoolean-14-en-28-oic acid (1beta,3beta)-
Reactant of Route 2
1-Hydroxy-3-((4-hydroxybenzoyl)oxy)-D-friedoolean-14-en-28-oic acid (1beta,3beta)-
Reactant of Route 3
1-Hydroxy-3-((4-hydroxybenzoyl)oxy)-D-friedoolean-14-en-28-oic acid (1beta,3beta)-
Reactant of Route 4
1-Hydroxy-3-((4-hydroxybenzoyl)oxy)-D-friedoolean-14-en-28-oic acid (1beta,3beta)-
Reactant of Route 5
1-Hydroxy-3-((4-hydroxybenzoyl)oxy)-D-friedoolean-14-en-28-oic acid (1beta,3beta)-
Reactant of Route 6
1-Hydroxy-3-((4-hydroxybenzoyl)oxy)-D-friedoolean-14-en-28-oic acid (1beta,3beta)-

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